molecular formula C17H25NO3 B4471830 N-[3-methoxy-4-(3-methylbutoxy)benzyl]cyclopropanecarboxamide

N-[3-methoxy-4-(3-methylbutoxy)benzyl]cyclopropanecarboxamide

Cat. No.: B4471830
M. Wt: 291.4 g/mol
InChI Key: QZMUOMYVVSIFJH-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(3-methylbutoxy)benzyl]cyclopropanecarboxamide is an organic compound with a complex structure that includes a cyclopropane ring, a benzyl group, and various functional groups such as methoxy and butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(3-methylbutoxy)benzyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 3-methoxy-4-hydroxybenzaldehyde with 3-methylbutanol in the presence of an acid catalyst to form 3-methoxy-4-(3-methylbutoxy)benzaldehyde.

    Cyclopropanation: The benzaldehyde intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.

    Amidation: The final step involves the reaction of the cyclopropane intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(3-methylbutoxy)benzyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-[3-methoxy-4-(3-methylbutoxy)benzyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(3-methylbutoxy)benzyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methoxy-4-(3-methylbutoxy)benzyl]cyclopropanecarboxamide: is similar to other benzyl cyclopropane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12(2)8-9-21-15-7-4-13(10-16(15)20-3)11-18-17(19)14-5-6-14/h4,7,10,12,14H,5-6,8-9,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMUOMYVVSIFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)CNC(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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